![molecular formula C17H20N2O6 B613636 Boc-phg-osu CAS No. 201152-47-8](/img/structure/B613636.png)
Boc-phg-osu
Overview
Description
Boc-phg-osu (Boc-protected hydroxyguanidine-O-sulfonate) is a novel, non-peptidic, small molecule protease inhibitor that has been developed as a potential therapeutic agent for a variety of conditions. Boc-phg-osu is a member of the hydroxyguanidine class of compounds, and has been studied in vitro and in vivo for its ability to inhibit proteases from a variety of sources.
Scientific Research Applications
Peptide Synthesis
Boc-phg-osu: is commonly used in peptide synthesis as a Boc-protecting group reagent . The Boc group protects the amino group during the synthesis process, allowing for the selective formation of peptide bonds. It’s particularly useful in solid-phase peptide synthesis, where it can be removed under mild acidic conditions without affecting the rest of the peptide chain.
Hydrogel Formation
Research has shown that Boc-phg-osu can be used to create self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides . These hydrogels have potential biomedical applications such as drug delivery and diagnostic tools for imaging. The ability to form hydrogels is due to the self-assembling nature of the peptides, which is crucial for creating scaffolds in tissue engineering.
Tissue Engineering
The rigid structure of certain Boc-phg-osu derivatives, like the Fmoc-K3 hydrogel, provides a promising material for tissue engineering . It supports cell adhesion, survival, and duplication, making it an excellent candidate for creating artificial tissues or organs.
Self-Assembly and Gelification
Boc-phg-osu: plays a role in the self-assembly of peptides. The balance of aggregation forces within peptide sequences, such as van der Waals, hydrogen bonding, and π–π stacking, allows for the gelification process . This property is essential for the development of peptide materials that can mimic the extracellular matrix in biological systems.
Crystallographic Studies
The compound has unique crystallographic signatures that are useful in the study of self-association and molecular packing in crystals . Understanding these interactions is vital for the design of new materials with specific properties, such as increased stability or controlled release mechanisms.
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6/c1-17(2,3)24-16(23)18-14(11-7-5-4-6-8-11)15(22)25-19-12(20)9-10-13(19)21/h4-8,14H,9-10H2,1-3H3,(H,18,23)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEHHKZULQJYEW-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-phg-osu |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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